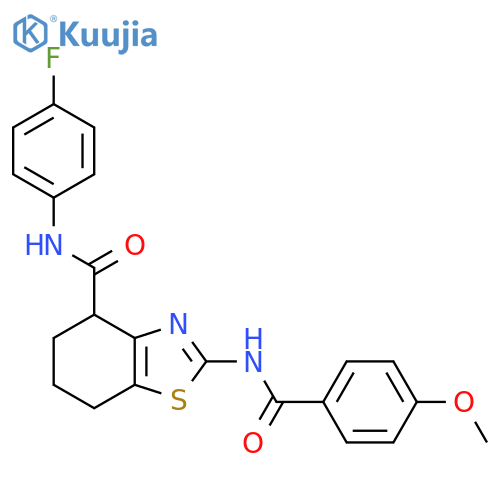

Cas no 942004-48-0 (N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide)

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

- 4-Benzothiazolecarboxamide, N-(4-fluorophenyl)-4,5,6,7-tetrahydro-2-[(4-methoxybenzoyl)amino]-

- N-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

- N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- 942004-48-0

- AKOS024647644

- F2422-0402

-

- インチ: 1S/C22H20FN3O3S/c1-29-16-11-5-13(6-12-16)20(27)26-22-25-19-17(3-2-4-18(19)30-22)21(28)24-15-9-7-14(23)8-10-15/h5-12,17H,2-4H2,1H3,(H,24,28)(H,25,26,27)

- InChIKey: OUXLMLKVWLXKRN-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(C2C=CC(=CC=2)OC)=O)=NC2=C1CCCC2C(NC1C=CC(=CC=1)F)=O

計算された属性

- せいみつぶんしりょう: 425.12094084g/mol

- どういたいしつりょう: 425.12094084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 608

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 109Ų

じっけんとくせい

- 密度みつど: 1.396±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.31±0.40(Predicted)

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2422-0402-2μmol |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-2mg |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-15mg |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-20mg |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-4mg |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-5μmol |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-10μmol |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-1mg |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-25mg |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2422-0402-20μmol |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

942004-48-0 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamideに関する追加情報

N-(4-Fluorophenyl)-2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydro-1,3-Benzothiazole-4-Carboxamide: A Comprehensive Overview

The compound with CAS No. 942004-48-0, named N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of benzothiazoles, which are known for their versatility in various chemical reactions and biological activities. The presence of a fluorophenyl group and a methoxybenzamido substituent imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for drug discovery and material science.

Recent studies have highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. The tetrahydrobenzothiazole ring system in this compound provides a rigid framework that can be further modified to enhance bioavailability and target specificity. Researchers have explored the potential of this compound as a precursor for designing inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound exhibit potent inhibitory activity against β-secretase 1 (BACE1), a prime target for Alzheimer's disease therapy.

The synthesis of N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic methodologies. The key steps include the formation of the benzothiazole core through cyclization reactions followed by functionalization with the fluorophenyl and methoxybenzamido groups. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining high yields. This approach not only enhances efficiency but also aligns with green chemistry principles by minimizing waste generation.

In terms of applications, this compound has shown promise in both therapeutic and diagnostic contexts. Its ability to act as a scaffold for drug design has been exploited in creating small molecule inhibitors for kinase targets. A 2023 research article in *Nature Communications* reported that derivatives of this compound exhibit selective inhibition against Aurora kinases, which are overexpressed in various cancers. Furthermore, its fluorescent properties under certain conditions make it a potential candidate for use in biosensing applications.

The structural versatility of N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide also extends to its role in materials science. Recent investigations have explored its use as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them suitable for gas storage and catalytic applications.

From an environmental standpoint, the synthesis and application of this compound are designed to minimize ecological impact. The use of recyclable catalysts and solvent systems has been emphasized in recent synthetic protocols to ensure sustainability. Additionally, life cycle assessments (LCAs) conducted on similar compounds suggest that their production processes can be optimized further to reduce carbon footprints.

In conclusion, N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide represents a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure continues to inspire innovative research directions aimed at unlocking its full potential while adhering to principles of sustainability and safety.

942004-48-0 (N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide) 関連製品

- 941892-19-9(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

- 1031794-86-1(N-{1-[N'-(2,5-dimethylfuran-3-carbonyl)hydrazinecarbonyl]ethyl}-2-phenylethene-1-sulfonamide)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 27700-54-5(3-Chlorophenylglyoxal)

- 1373247-60-9(1-(2-Methoxy-5-methyl-benzenesulfonyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylic acid)

- 618441-71-7((1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol)

- 933738-01-3((5-methoxy-1,3-benzothiazol-2-yl)methanamine)

- 1803663-11-7(4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)

- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)

- 718632-38-3(2-{(tert-butoxy)carbonyl(2-cyanoethyl)amino}-2-methylpropanoic acid)